4-Cyclohexyl-alpha-((1,1-dimethyl-2-(dimethylamino))ethyl)benzyl alcohol
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Overview
Description
4-Cyclohexyl-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol is an organic compound with a complex structure It features a cyclohexyl group, a benzyl alcohol moiety, and a dimethylaminoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol typically involves multiple steps. One common method includes the alkylation of cyclohexylbenzene with a suitable alkylating agent, followed by the introduction of the dimethylaminoethyl group through a nucleophilic substitution reaction. The final step involves the reduction of the intermediate to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketone derivatives, while substitution reactions can produce a variety of substituted benzyl alcohols.
Scientific Research Applications
4-Cyclohexyl-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Cyclohexyl-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group may facilitate binding to specific sites, while the cyclohexyl and benzyl groups contribute to the overall stability and activity of the compound.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler alcohol with a cyclohexyl group.
Benzyl Alcohol: A basic benzyl alcohol without additional substituents.
Dimethylaminoethanol: Contains a dimethylamino group and an alcohol group but lacks the cyclohexyl and benzyl moieties.
Uniqueness
4-Cyclohexyl-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and interactions, making it valuable in various research and industrial contexts.
Properties
CAS No. |
53207-41-3 |
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Molecular Formula |
C19H31NO |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
1-(4-cyclohexylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C19H31NO/c1-19(2,14-20(3)4)18(21)17-12-10-16(11-13-17)15-8-6-5-7-9-15/h10-13,15,18,21H,5-9,14H2,1-4H3 |
InChI Key |
SPYDSHBXCCMSOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(C)C)C(C1=CC=C(C=C1)C2CCCCC2)O |
Origin of Product |
United States |
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